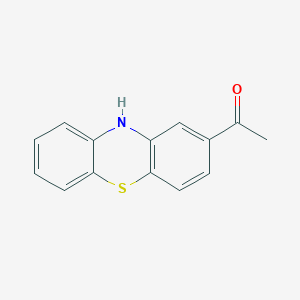

1-(10H-Phenothiazin-2-yl)ethanone

Descripción general

Descripción

ML171, también conocido como 2-Acetilfenotiazina, es un inhibidor potente y selectivo de la NADPH oxidasa 1 (NADPH oxidasa 1). Este compuesto se utiliza principalmente en la investigación científica para estudiar el papel de la NADPH oxidasa 1 en diversos procesos biológicos y enfermedades. ML171 ha mostrado un potencial significativo en la inhibición de la generación de especies reactivas de oxígeno (ROS), lo que lo convierte en una herramienta valiosa en la investigación relacionada con el estrés oxidativo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ML171 implica la acetilación de la fenotiazina. La reacción generalmente requiere fenotiazina como material de partida, que luego se hace reaccionar con anhídrido acético en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo en condiciones de reflujo para producir 2-Acetilfenotiazina .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para ML171 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura y la concentración del catalizador, para garantizar un alto rendimiento y pureza del producto final. La producción industrial también implicaría medidas rigurosas de control de calidad para garantizar la coherencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML171 principalmente experimenta reacciones de sustitución debido a la presencia del grupo acetilo en el anillo de fenotiazina. También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos. Las reacciones generalmente se llevan a cabo en presencia de una base como el hidróxido de sodio.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno en condiciones controladas.

Reacciones de Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados halogenados de ML171, mientras que las reacciones de oxidación pueden producir formas oxidadas del compuesto .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have identified 1-(10H-Phenothiazin-2-yl)ethanone as a potential anticancer agent. Research indicates that derivatives of phenothiazine exhibit cytotoxic effects against liver cancer cells. In a study involving zebrafish models, several novel phenothiazine derivatives were synthesized and screened for their anticancer properties. The findings suggested that certain derivatives displayed significant cytotoxicity while maintaining low toxicity levels in vivo, making them promising candidates for further development as anticancer drugs .

Ferroptosis Inhibition

The compound has been implicated in the inhibition of ferroptosis, a form of regulated cell death associated with oxidative stress. A patent describes the use of 10H-phenothiazine derivatives as ferroptosis inhibitors, highlighting their potential therapeutic applications in conditions characterized by iron-dependent cell death, such as neurodegenerative diseases and ischemic injuries . The ability to modulate ferroptosis presents a novel approach to drug design targeting oxidative stress-related pathologies.

Cannabinoid Receptor Antagonism

Another innovative application involves the development of peripherally acting cannabinoid 1 (CB1) receptor antagonists derived from phenothiazine scaffolds. These compounds have shown promise in managing obesity by modulating CB1 receptor activity. Computational studies and subsequent biological evaluations confirmed the effectiveness of these derivatives in antagonizing CB1 receptors, suggesting a new therapeutic avenue for weight management .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated a reverse-phase HPLC method for separating this compound, utilizing acetonitrile and water as mobile phases. This method is scalable and applicable for isolating impurities in preparative separations, which is crucial in pharmacokinetics .

Data Table: Summary of Applications

Case Study 1: Anticancer Screening

In a recent study, various phenothiazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds significantly inhibited cancer cell proliferation while exhibiting minimal toxicity during zebrafish development stages. This highlights the potential of this compound derivatives in cancer therapeutics .

Case Study 2: Ferroptosis Inhibition

A patent application detailed the synthesis of 10H-phenothiazine derivatives aimed at inhibiting ferroptosis. The study outlined the mechanism by which these compounds reduce oxidative damage in cells, suggesting their utility in treating neurodegenerative diseases .

Mecanismo De Acción

ML171 ejerce sus efectos inhibiendo selectivamente la NADPH oxidasa 1, una enzima responsable de la producción de ROS. Al bloquear la actividad de la NADPH oxidasa 1, ML171 reduce la generación de ROS, mitigando así el estrés oxidativo. Esta inhibición se produce mediante la unión de ML171 al sitio activo de la NADPH oxidasa 1, evitando la transferencia de electrones necesaria para la producción de ROS .

Comparación Con Compuestos Similares

Compuestos Similares

VAS2870: Otro inhibidor de la NADPH oxidasa con una especificidad más amplia, que afecta a múltiples isoformas de la enzima.

GKT137831: Un inhibidor selectivo de la NADPH oxidasa 1 y 4, utilizado en aplicaciones de investigación similares.

VAS3947: Similar a VAS2870, inhibe múltiples isoformas de la NADPH oxidasa

Singularidad de ML171

ML171 destaca por su alta selectividad para la NADPH oxidasa 1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de esta enzima en diversos procesos biológicos. Su potencia y selectividad proporcionan a los investigadores un medio preciso para investigar los efectos de la inhibición de la NADPH oxidasa 1 sin efectos fuera del objetivo en otras isoformas .

Actividad Biológica

Overview

1-(10H-Phenothiazin-2-yl)ethanone, also known as ML171 or 2-acetylphenothiazine, is a compound of significant interest in biochemical research. It has been identified primarily as a potent and selective inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 1 (NADPH oxidase 1, NOX1), which plays a crucial role in the generation of reactive oxygen species (ROS) in various biological systems. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzyme : The primary target of this compound is NOX1. By inhibiting this enzyme, the compound effectively reduces ROS production, which is implicated in oxidative stress-related diseases.

Biochemical Pathways :

- Inhibition of ROS Generation : ML171 demonstrates an IC50 value of approximately 0.25 μM against NOX1, indicating its potency in blocking ROS production.

- Impact on Signaling Pathways : The inhibition of NOX1 by ML171 influences several signaling pathways, including ERK, Rho kinase, and STAT3. These pathways are critical for regulating cell growth, inflammation, and apoptosis.

Biological Activities

This compound exhibits a range of biological activities that make it relevant for therapeutic applications:

- Antioxidant Effects : By inhibiting NOX1, ML171 reduces oxidative stress, thereby protecting cells from oxidative damage.

- Anti-inflammatory Properties : The compound has shown efficacy in decreasing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory diseases.

- Vascular Function Improvement : ML171 has been reported to enhance endothelial function and reduce vascular contractility in models of hypertension and diabetes.

Study on Inflammatory Response

A study investigated the effects of ML171 on inflammatory responses in a murine model. The administration of ML171 resulted in a significant reduction in inflammatory markers and improved overall survival rates compared to control groups. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Effects

Research has indicated that ML171 may have neuroprotective properties. In vitro studies demonstrated that treatment with ML171 reduced neuronal cell death induced by oxidative stress, highlighting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Inhibition of NOX1 | IC50 = 0.25 μM | |

| Reduction of ROS | Significant decrease in oxidative stress markers | |

| Decrease in pro-inflammatory cytokines | IL-6 and TNF-α levels reduced | |

| Improvement in endothelial function | Enhanced vascular response in diabetic models | |

| Neuroprotection | Reduced neuronal death under oxidative stress conditions |

Propiedades

IUPAC Name |

1-(10H-phenothiazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBOHJGWOPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216525 | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-94-3 | |

| Record name | 2-Acetylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML171?

A1: ML171 is a potent and selective inhibitor of NADPH oxidase isoform 1 (NOX1) [, ].

Q2: How does ML171 interact with NOX1?

A2: While the precise binding mechanism remains unclear, studies suggest that ML171 directly interacts with NOX1, inhibiting its activity with an IC50 of 0.25 μM [, ].

Q3: What are the downstream effects of ML171-mediated NOX1 inhibition?

A3: Inhibiting NOX1 with ML171 reduces the production of reactive oxygen species (ROS) [, , , ], thereby impacting several cellular processes, including: * Reduced oxidative stress: ML171 protects against oxidative damage in various cell types [, , , , , ]. * Modulation of signaling pathways: ML171 has been shown to affect ERK [], Rho kinase [, , ], and STAT3 [] signaling pathways, which play crucial roles in cell growth, inflammation, and other processes. * Inflammatory response: ML171 attenuates inflammatory responses by decreasing the expression of pro-inflammatory cytokines, including IL-6 and TNF-α [, , ]. * Cell death and survival: Depending on the cell type and context, ML171 can promote [] or inhibit [] apoptosis and necroptosis []. * Vascular function: ML171 improves endothelial function and reduces vascular contractility in models of hypertension and diabetes [, , , ].

Q4: Does ML171 affect other NOX isoforms?

A4: ML171 demonstrates high selectivity for NOX1. It shows minimal or no inhibitory activity against other NOX isoforms, including NOX2 and NOX4, at concentrations effective in inhibiting NOX1 [, , , ].

Q5: Does ML171 interact with other cellular targets besides NOX1?

A5: While ML171 is highly selective for NOX1, studies suggest potential interactions with other targets, such as organic anion transporting polypeptide 2B1 (OATP2B1), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) []. Further research is needed to fully elucidate these interactions.

Q6: What is the molecular formula and weight of ML171?

A6: The molecular formula of ML171 is C14H11NOS, and its molecular weight is 241.31 g/mol [].

Q7: Is there any spectroscopic data available for ML171?

A7: Yes, structural characterization of ML171 has been conducted using X-ray diffraction analysis []. The thiazine ring in ML171 adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9)°. An intermolecular N—H⋯O hydrogen bond and a weak C—H⋯π interaction are observed in the crystal structure, creating a two-dimensional network parallel to the bc plane.

Q8: How do structural modifications to the ML171 scaffold affect its activity?

A8: While limited information is available on specific SAR studies for ML171, replacing the acetyl group at the 2-position of the phenothiazine ring with other substituents, such as chlorine or trifluoromethyl, can alter its activity and physicochemical properties [, ]. Further investigation is needed to establish definitive structure-activity relationships.

Q9: What in vitro models have been used to study the effects of ML171?

A9: Various in vitro models, including:

- Human and rodent cell lines: Human pulmonary artery smooth muscle cells (PASMCs) [, ], human umbilical cord artery smooth muscle cells [], human and rat vascular smooth muscle cells (VSMCs) [, , , , ], pancreatic acinar AR42J cells [], gastric cancer AGS cells [, ], human breast cancer MCF-7 cells [], and human hepatocellular carcinoma HepG-2 cells [] have been used to investigate the effects of ML171.

- Primary cell cultures: Mouse macrophages [], rat neutrophils [], and human and rodent adipocytes [, ] have been employed to evaluate the effects of ML171 on specific cell types.

Q10: What in vivo models have been used to study the effects of ML171?

A10: ML171 has been investigated in various animal models, including:

- Rodent models: Mice: Non-obese diabetic (NOD) mice [], C57BL/6 mice [, , ] and rats: Wistar rats [], spontaneously hypertensive rats (SHRs) [, ], stroke-prone spontaneously hypertensive rats (SHRSP) [, ].

- Porcine models: Porcine coronary arteries have been used to investigate the role of ML171 in regulating vascular tone [].

Q11: Are there any clinical trials involving ML171?

A11: Currently, no clinical trials involving ML171 have been reported.

Q12: What is the known toxicity profile of ML171?

A12: A single-dose toxicity study in mice reported a median lethal dose (LD50) of 500 mg/kg for both males and females following intraperitoneal injection []. At lower doses, no mortality was observed. Histopathological analysis revealed liver abnormalities in mice treated with 250 or 500 mg/kg of ML171, including thickening of the liver edge, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.